1-[(1-Aminocyclohexyl)methyl]-3-ethylurea
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Overview
Description
1-[(1-Aminocyclohexyl)methyl]-3-ethylurea is an organic compound with the molecular formula C10H21N3O. It is a derivative of urea, featuring a cyclohexyl group and an ethyl group attached to the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea typically involves the reaction of 1-aminocyclohexylmethanol with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases as catalysts
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-[(1-Aminocyclohexyl)methyl]-3-ethylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials with specialized properties .
Mechanism of Action
The mechanism by which 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(1-Aminocyclohexyl)methanol: A related compound with similar structural features but different functional groups.
N-[(1-aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide hydrochloride: Another compound with a cyclohexyl group, used in different applications
Uniqueness: 1-[(1-Aminocyclohexyl)methyl]-3-ethylurea stands out due to its unique combination of the cyclohexyl and ethyl groups attached to the urea moiety. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
1-[(1-Aminocyclohexyl)methyl]-3-ethylurea is a synthetic compound belonging to the class of 1,3-disubstituted ureas, which have garnered attention for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a cyclohexyl group attached to an amino group, linked to an ethyl substituent on the urea nitrogen. The synthesis typically involves the reaction of isocyanates with amines, often utilizing coupling agents like 1,1'-carbonyldiimidazole to enhance yield and purity.
Synthesis Method:
- Reactants: 1-aminocyclohexane and isocyanate.
- Reaction Conditions: Controlled temperature and pressure to optimize yield.
Pharmacological Properties
Preliminary studies indicate that this compound exhibits significant pharmacological properties, particularly as an enzyme inhibitor. Its potential therapeutic applications are being explored in areas such as cancer treatment and inflammatory diseases. The compound may modulate various signaling pathways, although detailed mechanisms remain to be elucidated.
Enzyme Inhibition Studies
Research has shown that compounds in the urea class can inhibit specific enzymes involved in cellular processes. For instance, preliminary assays suggest that this compound may interact with enzymes that play roles in tumor progression and inflammation.
Table 1: Comparison of Biological Activities of Similar Urea Derivatives
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
1-(Cyclohexylmethyl)-3-methylurea | Cyclohexyl group with a methyl substituent | Potentially different pharmacokinetics |
1-(Phenylmethyl)-3-ethylurea | A phenyl group instead of cyclohexyl | Known for anti-inflammatory effects |
1-(Piperidin-1-ylmethyl)-3-methylurea | Piperidine ring as a substituent | Exhibits neuroprotective properties |
This compound | Cyclohexyl and ethyl groups | Potential enzyme inhibition |
Case Studies
Several studies have investigated the biological activity of related urea derivatives, providing insights into their potential therapeutic applications:
- Cancer Cell Line Studies : In vitro assays have demonstrated that certain urea derivatives exhibit cytotoxic effects against various human carcinoma cell lines. For example, derivatives similar to this compound were tested using MTT assays, showing promising results in inhibiting cell proliferation .
- Radical Scavenging Activity : Research has also focused on the antioxidant properties of urea derivatives. Compounds have been evaluated for their ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions .
Mechanistic Insights
Understanding the precise mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Molecular docking studies are recommended to analyze its binding affinities to target enzymes or receptors involved in disease pathways. Kinetic assays can further elucidate the compound's mode of action.
Properties
Molecular Formula |
C10H21N3O |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
1-[(1-aminocyclohexyl)methyl]-3-ethylurea |
InChI |
InChI=1S/C10H21N3O/c1-2-12-9(14)13-8-10(11)6-4-3-5-7-10/h2-8,11H2,1H3,(H2,12,13,14) |
InChI Key |
OUQIVULLZOBLRN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NCC1(CCCCC1)N |
Origin of Product |
United States |
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